PARP Inhibitory Potency: 5-Cyano vs. 5-Halo Isoquinolin-1-ones
In a preliminary in vitro screen of 5-substituted isoquinolin-1-ones against PARP extracted from L929 cell nuclei at a test concentration of approximately 10 μM, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as the most potent inhibitors of PARP activity [1]. The 5-cyanoisoquinolin-1-one (1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile) was synthesized and evaluated within the same study but was not among the most potent analogs, indicating that the cyano substituent at C-5 confers weaker PARP inhibition compared to bromo or iodo substituents [1]. This positions the 5-cyano compound as a weaker direct PARP inhibitor but a valuable synthetic intermediate for generating more potent derivatives through nitrile group transformation.
| Evidence Dimension | PARP inhibitory potency ranking in preliminary screen at ~10 μM |
|---|---|
| Target Compound Data | Not among the most potent inhibitors in the series (5-cyanoisoquinolin-1-one) |
| Comparator Or Baseline | 5-Bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one: identified as the most potent PARP inhibitors in the same screen |
| Quantified Difference | Qualitative ranking: 5-Br ≈ 5-I > 5-CN in PARP inhibition at ~10 μM |
| Conditions | In vitro PARP assay using enzyme extracted from L929 cell nuclei; activity estimated by incorporation of radioactivity from [³H]adenosine-NAD⁺ into acid-insoluble macromolecules [1] |
Why This Matters
Procurement decisions for direct PARP inhibition applications should favor the 5-halo analogs, while the 5-cyano compound is the preferred choice when a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, Pinner reaction to ester, or reduction to amine) is required.
- [1] Watson, C. Y.; Whish, W. J. D.; Threadgill, M. D. Synthesis of 3-Substituted Benzamides and 5-Substituted Isoquinolin-1(2H)-ones and Preliminary Evaluation as Inhibitors of Poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 1998, 6(6), 721–734. View Source
